(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
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Overview
Description
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8BrN3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methyl-1H-pyrazole with bromine to form 4-bromo-1-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrazole derivative with an amine substituent, while oxidation may produce a pyrazole oxide.
Scientific Research Applications
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study the biological activity of pyrazole derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure but with the bromine atom at a different position.
4-Bromo-1-methyl-1H-pyrazole: Lacks the methanamine group, making it less versatile in certain reactions.
1-Methyl-4-bromopyrazole: Another positional isomer with different reactivity and applications.
Uniqueness
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical transformations and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C5H9BrClN3 |
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Molecular Weight |
226.50 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-3-4(6)5(2-7)8-9;/h3H,2,7H2,1H3;1H |
InChI Key |
BFYCGLLFUWXAOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CN)Br.Cl |
Origin of Product |
United States |
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